2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-
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Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- can be achieved through several methods. Another method involves the use of tropinone, which undergoes a Hofmann elimination and bromination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tropone: The parent compound with a similar seven-membered ring structure.
Tropolone: A derivative with an additional hydroxyl group.
2-Aminotropone: Another derivative with an amino group at the 2-position.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]- is unique due to the presence of the 2-[(2-methylphenyl)amino] group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
67931-49-1 |
---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(2-methylanilino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H13NO/c1-11-7-5-6-8-12(11)15-13-9-3-2-4-10-14(13)16/h2-10H,1H3,(H,15,16) |
InChI Key |
PURYTKOSBKIWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=CC2=O |
Origin of Product |
United States |
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